molecular formula C22H22O11 B6595901 2-Cinnamoyl-1-galloylglucose CAS No. 56994-83-3

2-Cinnamoyl-1-galloylglucose

Cat. No.: B6595901
CAS No.: 56994-83-3
M. Wt: 462.4 g/mol
InChI Key: FISMJUPMCGKNNX-PCGJYRBUSA-N
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Description

2-Cinnamoyl-1-galloylglucose is a chemical compound known for its diverse biological activities and pharmacological properties. It is a white or light yellow solid that is soluble in water and organic solvents. The compound has a molecular formula of C22H22O11 and a molecular weight of 462.41 g/mol . It is commonly used as an antioxidant, anti-inflammatory, antibacterial, and preservative agent .

Mechanism of Action

Target of Action

The primary target of 2-Cinnamoyl-1-galloylglucose, also known as 1-O-Galloyl-2-O-cinnamoyl-glucose, are kinases . Kinases are a class of enzymes that play a pivotal role in regulating cell growth and division .

Mode of Action

This compound works by inhibiting kinases . By disrupting this fundamental cellular process, the compound has been shown to induce apoptosis , or programmed cell death, in cancer cells from various sources .

Biochemical Pathways

The compound’s ability to inhibit kinases disrupts the normal cell growth and division process, leading to the induction of apoptosis . This targeted approach to cancer treatment holds the promise of more effective and selective therapies, minimizing the collateral damage often associated with traditional methods .

Pharmacokinetics

It is known that the compound is a white or light yellow solid that is soluble in water and organic solvents . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of this compound’s action is the induction of apoptosis in cancer cells . This can lead to the death of cancer cells from various sources, including urine, thyroid tumors, and human cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8℃ to maintain its stability . Furthermore, the compound’s solubility in water and organic solvents suggests that it may be affected by the polarity of its environment . .

Biochemical Analysis

Biochemical Properties

2-Cinnamoyl-1-galloylglucose plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby protecting cells from oxidative damage . Additionally, this compound has been shown to inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to modulate cell signaling pathways, including the NF-κB and MAPK pathways, which play crucial roles in inflammation and immune responses . The compound also influences gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes . Furthermore, this compound affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving cellular energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits cyclooxygenase and lipoxygenase by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can activate antioxidant enzymes by binding to their regulatory sites, enhancing their activity and protecting cells from oxidative stress . The compound also modulates gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways and continuous inhibition of inflammatory pathways . In vivo studies have demonstrated that the compound can maintain its biological activity over time, providing long-term benefits in animal models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits . It is crucial to determine the optimal dosage to maximize the therapeutic potential of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by enzymes such as glucosidases and esterases, which hydrolyze the ester bonds, releasing cinnamic acid and gallic acid . These metabolites can further participate in metabolic reactions, contributing to the overall biological activity of this compound . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes via glucose transporters, such as GLUT1 and GLUT4 . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it enhances mitochondrial function and protects against oxidative damage . Additionally, this compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin .

Preparation Methods

2-Cinnamoyl-1-galloylglucose is typically synthesized through chemical synthesis methods. The synthetic route involves the esterification of glucose with cinnamic acid and gallic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Cinnamoyl-1-galloylglucose undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.

Comparison with Similar Compounds

2-Cinnamoyl-1-galloylglucose is unique due to its dual functional groups, cinnamoyl and galloyl, which contribute to its diverse biological activities. Similar compounds include:

This compound stands out due to the synergistic effects of its cinnamoyl and galloyl groups, making it a compound of interest in various fields of research and industry.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISMJUPMCGKNNX-PCGJYRBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136867
Record name β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56994-83-3
Record name β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56994-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cinnamoyl-1-galloylglucose
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2-Cinnamoyl-1-galloylglucose
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2-Cinnamoyl-1-galloylglucose
Reactant of Route 5
2-Cinnamoyl-1-galloylglucose
Reactant of Route 6
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